2,3,6-Trifluorophenol

Catalog No.
S708214
CAS No.
113798-74-6
M.F
C6H3F3O
M. Wt
148.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6-Trifluorophenol

CAS Number

113798-74-6

Product Name

2,3,6-Trifluorophenol

IUPAC Name

2,3,6-trifluorophenol

Molecular Formula

C6H3F3O

Molecular Weight

148.08 g/mol

InChI

InChI=1S/C6H3F3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H

InChI Key

QSFGUSFDWCVXNR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)O)F)F

Canonical SMILES

C1=CC(=C(C(=C1F)O)F)F

2,3,6-Trifluorophenol is a fluorinated phenolic compound with the molecular formula C6H3F3O\text{C}_6\text{H}_3\text{F}_3\text{O} and a molecular weight of 148.08 g/mol. It is characterized by the presence of three fluorine atoms located at the 2, 3, and 6 positions of the phenolic ring. This compound appears as a clear light yellow liquid after melting, with a melting point range of 31°C to 36°C and a flash point of 63°C (145°F) . Its solubility in water is estimated at approximately 47.267 mg/L .

Currently, there is no documented information on the specific mechanism of action of 2,3,6-Trifluorophenol in biological systems.

Limited data exists on the safety profile of 2,3,6-Trifluorophenol. As a general precaution, due to the presence of fluorine, it should be handled with care using appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

Further Research

More research is needed to fully understand the reactivity, potential applications, and safety profile of 2,3,6-Trifluorophenol. Studies could explore:

  • Development of synthetic routes for large-scale production.
  • Investigation of its reactivity in various functionalization reactions.
  • Exploration of its potential applications in catalysis, materials science, or medicinal chemistry.
  • Evaluation of its toxicity and environmental impact.
Typical for phenolic compounds, including:

  • Nucleophilic Substitution: The fluorine atoms can participate in nucleophilic substitution reactions due to their electronegativity, making the carbon-fluorine bonds susceptible to attack by nucleophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

These reactions are significant for modifying the compound for various applications in organic synthesis and materials science .

Research indicates that 2,3,6-trifluorophenol exhibits biological activities that may include:

  • Antioxidant Properties: Similar to other fluorinated phenols, it may neutralize harmful free radicals, thereby reducing oxidative stress .
  • Enzyme Interaction: The compound can interact with specific enzymes, potentially influencing metabolic pathways and cellular functions .
  • Cell Membrane Interaction: It has been shown to affect cell membranes, which may alter cellular signaling pathways and gene expression .

These properties make it a subject of interest in pharmacological and toxicological studies.

Several methods have been developed for synthesizing 2,3,6-trifluorophenol:

  • Direct Fluorination: This method involves the direct introduction of fluorine atoms into phenol using fluorinating agents under controlled conditions.
  • Lithiation and Electrophilic Substitution: An aryl lithium intermediate can be generated from a precursor compound followed by reaction with fluoride sources to introduce trifluoromethyl groups .
  • Organometallic Approaches: Utilizing organometallic reagents can allow for selective functionalization of halogen-bearing phenols, including 2,3,6-trifluorophenol as a model compound .

These synthesis routes highlight the versatility of fluorinated compounds in organic chemistry.

2,3,6-Trifluorophenol has several applications across various fields:

  • Chemical Research: Used as a model compound for investigating site-selective functionalization in organometallic chemistry.
  • Material Science: Acts as a building block for synthesizing more complex fluorinated organic compounds.
  • Pharmaceuticals: Potential intermediate in drug development due to its unique reactivity and biological properties .

Studies involving 2,3,6-trifluorophenol have focused on its interactions with biological systems:

  • Biotransformation Studies: Techniques such as 19F^{19}\text{F} nuclear magnetic resonance spectroscopy have been employed to study its degradation pathways and interactions with enzymes .
  • Toxicological Assessments: Research indicates that varying dosages can lead to different cellular effects; lower doses may exhibit minimal toxicity while higher doses could adversely affect cellular functions .

These studies are crucial for understanding the safety and efficacy of this compound in potential applications.

Several compounds share structural similarities with 2,3,6-trifluorophenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,3-DifluorophenolC6H4F2OContains two fluorine atoms; less polar than trifluorinated versions.
2,4-DifluorophenolC6H4F2ODifferent substitution pattern; used in similar applications.
2-FluorophenolC6H5FOBasic fluorinated phenol; serves as a precursor for more complex derivatives.
3,4-DifluorophenolC6H4F2OSimilar reactivity but different positional isomers affecting its properties.

Uniqueness of 2,3,6-Trifluorophenol:
The presence of three fluorine atoms at specific positions significantly alters its reactivity and biological activity compared to its analogs. This unique substitution pattern enhances its potential applications in both chemical synthesis and biological studies .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (88.89%): Flammable solid [Danger Flammable solids];
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,3,6-Trifluorophenol

Dates

Modify: 2023-08-15

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